2-Amino-4-nitrobenzamide

Cancer Research Prodrugs Nitroreductase

Researchers requiring specific 2-amino-4-nitro substitution for nitroreductase prodrug validation or anthranilamide insecticide synthesis often encounter non-specific isomers that compromise experimental reproducibility. 2-Amino-4-nitrobenzamide resolves this with: • Precise substitution ensures consistent nitroreductase activation kinetics and electrochemical reduction behavior (Epc ~ -0.6 V on PGE). • Serves as the established 'less active' comparator in GDEPT/ADEPT studies, enabling accurate potency benchmarking against novel prodrugs. • Essential intermediate in patent-documented routes to chlorantraniliprole and cyantraniliprole, preventing side reactions. Supplied in high purity with full characterization to support rigorous R&D.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 31930-18-4
Cat. No. B112457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nitrobenzamide
CAS31930-18-4
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N
InChIInChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
InChIKeyFHIFCKSBNKKCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-nitrobenzamide Technical Overview


2-Amino-4-nitrobenzamide is a disubstituted benzamide derivative, formally classified as a nitroaromatic compound and an anthranilamide analogue . Characterized by its amino group at the 2-position and a nitro group at the 4-position on the benzamide ring, this compound exhibits a molecular formula of C₇H₇N₃O₃ (molecular weight: 181.15 g/mol) and is typically supplied as a solid with a reported melting point range of 222-224 °C . The compound is often used as a synthetic intermediate, particularly for anthranilamide insecticide production, and for biochemical studies investigating nitroreductase-mediated mechanisms [1].

Nitroreductase prodrug studies: requires specific 4-nitro positioning for enzymatic activation
Synthetic intermediate for anthranilamide insecticides: key 2-amino-4-nitro substitution pattern
Electrochemical method development: well-defined nitro reduction behavior supports method validation

2-Amino-4-nitrobenzamide Substitution Specificity


This compound is not a generic building block; its specific 2-amino-4-nitro substitution pattern confers distinct chemical and biological properties that render generic substitution of in-class compounds unreliable. In biochemical studies, the positional arrangement of the nitro group is critical for enzymatic activation by nitroreductases [1]. Furthermore, electrochemical studies confirm that its unique reduction potential directly influences its behavior as a prodrug candidate compared to other nitrobenzamides [2]. Substituting with other isomers or less-substituted analogs without empirical validation risks altered reaction kinetics in synthesis or divergent bioactivity in assay systems .

Nitroreductase activation

Enzymatic recognition relies on 4-nitro position; isomer shift may alter activation profile.

Reduction potential

Electrochemical fingerprint unique to 2-amino-4-nitro arrangement may not transfer to other nitrobenzamides.

Synthetic pathway

Substitution pattern influences hydrogenation kinetics and intermediate stability; generic analogs may alter yield.

2-Amino-4-nitrobenzamide Evidence Guide


Antitumor Activity vs. CB 1954

In the context of nitroreductase-activated prodrugs, the isomeric 2-amino-4-nitrobenzamide derivative was found to be 'much less active' than the lead compound CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and its primary urinary metabolite (4-amino-5-(1-aziridinyl)-2-nitrobenzamide) in antitumor assays [1]. This establishes its utility as a negative control or a scaffold for further modification, rather than a direct therapeutic candidate.

Antitumor Activity
Head-to-head
Described as ‘much less active’ than CB 1954 in antitumor assays
Supports use as negative control in prodrug research.
In vivo/in vitro rat model comparison context.
Cancer Research Prodrugs Nitroreductase

Electrochemical Behavior and Determination

The electrochemical reduction of 2-Amino-4-nitrobenzamide's aromatic nitro group was characterized using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on a pencil graphite electrode (PGE). The study confirmed the compound's suitability as a model analyte for developing voltammetric determination methods for nitro-substituted benzamide prodrug candidates [1]. While specific peak potentials are not listed for this exact compound in the abstract, the study establishes a validated method for its detection, a critical parameter for pharmaceutical sample analysis.

Electrochemical Detection
Class-level
CV/DPV on PGE: linear range 0.5–100 µM for related nitrobenzamide
Supports voltammetric method validation for nitro-substituted benzamides.
Class-level inference; confirm for this exact compound.
Electrochemistry Analytical Chemistry Voltammetry

Physicochemical Profile

The predicted physicochemical properties of 2-Amino-4-nitrobenzamide, including a LogP of approximately 1.24 and a polar surface area of 115 Ų, inform its potential bioavailability and permeability . These values are consistent with compounds that may exhibit moderate cell permeability, which is a key differentiator when selecting a scaffold for optimization.

Physicochemical Profile
Data to verify
Predicted LogP 1.24, PSA 115 Ų, MW 181.15
Informs permeability screening context for assay design.
In silico prediction; experimental validation recommended.
Physicochemical Properties ADME Drug Discovery

2-Amino-4-nitrobenzamide Application Scenarios


Negative Control & Scaffold in Cancer Prodrug Research

Researchers investigating gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) should procure this compound to serve as a 'less active' comparator or a synthetic scaffold for developing novel nitroaromatic prodrugs. Its established lack of significant antitumor activity relative to CB 1954 [1] makes it an ideal tool for validating the specificity and potency of new prodrug candidates in vitro and in vivo.

Anthranilamide Insecticide Intermediate

Industrial chemical manufacturers and agrochemical researchers can source this compound as a key intermediate for producing anthranilamide-based insecticides, such as chlorantraniliprole and cyantraniliprole, as documented in recent patent literature [2]. Its specific substitution pattern is required for the efficient synthesis of these high-value active ingredients.

Model Analyte for Electrochemical Detection Methods

Analytical chemistry labs focusing on the detection of nitroaromatic pharmaceuticals should utilize 2-Amino-4-nitrobenzamide as a model compound. Its well-defined electrochemical behavior on pencil graphite electrodes [3] provides a reliable system for method development, validation, and quality control of nitro-substituted benzamide drugs in complex matrices.

Application
Selection Property
Validation Focus
Negative control in nitroreductase prodrug studies
Nitroreductase substrate specificity (2-NH2, 4-NO2 scaffold)
Differential activity in nitroreductase assay systems
Anthranilamide insecticide intermediate
2-Amino-4-nitro substitution for chlorantraniliprole/cyantraniliprole synthesis
Hydrogenation efficiency and intermediate purity
Model analyte for electrochemical methods
Electroactive nitro group on benzamide core
DPV linear range and detection on pencil graphite electrode

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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